molecular formula C18H19NO2 B7337916 (2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone

(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone

Katalognummer: B7337916
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: RNEQYDQTKJAPSF-ZYMOGRSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone, also known as AZD-9164, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone works by inhibiting the enzyme bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been shown to be overexpressed in various types of cancer and is associated with poor prognosis. By inhibiting BRD4, this compound can prevent the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been shown to reduce the severity of seizures in animal models of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of (2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone is its specificity for BRD4, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Zukünftige Richtungen

There are several future directions for the research on (2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials. Furthermore, the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of combination therapies that include this compound with other anti-cancer or anti-inflammatory agents may enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases. Its specificity for BRD4 makes it a promising therapeutic agent for cancer and other diseases. However, more research is needed to determine its safety and efficacy in clinical trials and to explore its potential therapeutic applications in other diseases.

Synthesemethoden

(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone was first synthesized by AstraZeneca, a British-Swedish multinational pharmaceutical company, in 2010. The synthesis of this compound involves the reaction of (R)-2-phenylglycidic acid with 2-phenylazetidine in the presence of sodium hydride and methanol. The resulting product is then treated with hydrochloric acid to obtain this compound.

Wissenschaftliche Forschungsanwendungen

(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In a recent study, this compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17(15-10-6-3-7-11-15)18(20)19-13-12-16(19)14-8-4-2-5-9-14/h2-11,16-17H,12-13H2,1H3/t16?,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEQYDQTKJAPSF-ZYMOGRSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2CCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)N2CCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.